(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride (S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC19781909
InChI: InChI=1S/C12H17BrN2.2ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;;/h1-2,4,6,11,14-15H,3,5,7-9H2;2*1H
SMILES:
Molecular Formula: C12H19BrCl2N2
Molecular Weight: 342.10 g/mol

(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride

CAS No.:

Cat. No.: VC19781909

Molecular Formula: C12H19BrCl2N2

Molecular Weight: 342.10 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride -

Specification

Molecular Formula C12H19BrCl2N2
Molecular Weight 342.10 g/mol
IUPAC Name N-[(2-bromophenyl)methyl]piperidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C12H17BrN2.2ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;;/h1-2,4,6,11,14-15H,3,5,7-9H2;2*1H
Standard InChI Key WJUFNJYETGCLLJ-UHFFFAOYSA-N
Canonical SMILES C1CC(CNC1)NCC2=CC=CC=C2Br.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride has the molecular formula C₁₂H₁₉BrCl₂N₂ and a molecular weight of 342.1 g/mol. The (S) configuration at the piperidine-3-amine moiety introduces enantioselectivity, which is critical for its biological interactions. The 2-bromobenzyl group enhances lipophilicity, potentially influencing blood-brain barrier permeability.

Table 1: Comparative Structural Features of Bromobenzyl-Piperidine Derivatives

CompoundSubstituent PositionMolecular FormulaMolecular Weight (g/mol)
(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride2-bromoC₁₂H₁₉BrCl₂N₂342.1
(S)-N-(3-Bromobenzyl)piperidin-3-amine dihydrochloride3-bromoC₁₂H₁₉BrCl₂N₂342.1
(R)-3-Aminopiperidine dihydrochlorideN/AC₅H₁₄Cl₂N₂179.1

Data sources:

Spectroscopic and Physicochemical Properties

The compound’s infrared (IR) spectrum shows characteristic N-H and C-Br stretches at ~3300 cm⁻¹ and ~560 cm⁻¹, respectively. Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the piperidine ring (δ 1.5–3.0 ppm) and the aromatic protons (δ 7.2–7.6 ppm). Its solubility in water is moderate (≈15 mg/mL at 25°C), facilitated by the dihydrochloride salt form.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence starting with piperidin-3-amine and 2-bromobenzyl bromide. Key steps include:

  • Alkylation: Reaction of piperidin-3-amine with 2-bromobenzyl bromide in anhydrous dichloromethane under nitrogen atmosphere.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.

  • Chiral Resolution: Use of (S)-mandelic acid to isolate the (S)-enantiomer via crystallization.

Table 2: Optimization of Reaction Conditions

ParameterConditionYield (%)Purity (%)
SolventDichloromethane7895
Temperature0–5°C8598
CatalystTriethylamine9099

Data source:

Challenges in Enantioselective Synthesis

Achieving high enantiomeric excess (ee > 98%) requires precise control of reaction kinetics and chiral auxiliaries. Impurities such as the (R)-enantiomer and unreacted starting materials are minimized via column chromatography and recrystallization.

Biological Activity and Mechanism of Action

Receptor Binding Studies

(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride exhibits nanomolar affinity for dopamine D3 receptors (Ki = 1.39 nM), with 400-fold selectivity over D2 receptors . Computational docking studies suggest that the 2-bromobenzyl group interacts with hydrophobic pockets in the D3 receptor’s extracellular loop (E2), while the protonated amine forms a salt bridge with Asp110 .

Table 3: Comparative Receptor Affinities of Piperidine Derivatives

CompoundD3 Ki (nM)D2 Ki (nM)Selectivity (D2/D3)
(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride1.39502358
(R)-Enantiomer16.671543
2-Methoxy Analog11.378.87

Data source:

Functional Assays

In quinpirole-stimulated mitogenesis assays, the compound acts as a D3 receptor antagonist (IC₅₀ = 8.2 nM), inhibiting cAMP production by 92% at 100 nM . This contrasts with its weak activity at serotonin 5-HT₁A receptors (Ki > 1000 nM), underscoring its specificity .

Pharmacological Applications

Neurological Disorders

The compound’s D3 receptor antagonism positions it as a candidate for treating addiction, Parkinson’s disease, and schizophrenia . Preclinical studies show that D3 antagonists reduce drug-seeking behavior in rodent models by modulating mesolimbic dopamine pathways .

Comparative Efficacy

Compared to first-generation antipsychotics like haloperidol, (S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride shows lower risk of extrapyramidal side effects due to its D3 selectivity .

Challenges and Future Directions

Opportunities for Development

Future work should prioritize:

  • Phase I Clinical Trials: To establish safety in humans.

  • Formulation Optimization: Enhancing solubility for intravenous delivery.

  • Target Validation: Exploring off-target effects via proteome-wide screening.

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